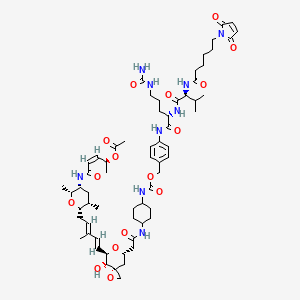

MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C63H91N9O16 |

|---|---|

Molecular Weight |

1230.4 g/mol |

IUPAC Name |

[(Z,2S)-5-[[(2R,3R,5S,6S)-6-[(2E,4E)-5-[(3R,4R,5R,7S)-7-[2-[[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]cyclohexyl]amino]-2-oxoethyl]-4-hydroxy-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |

InChI |

InChI=1S/C63H91N9O16/c1-37(2)57(71-52(74)13-9-8-10-31-72-55(77)28-29-56(72)78)60(81)70-48(12-11-30-65-61(64)82)59(80)67-45-19-17-43(18-20-45)35-84-62(83)68-46-23-21-44(22-24-46)66-54(76)33-47-34-63(36-85-63)58(79)51(88-47)26-15-38(3)14-25-50-39(4)32-49(41(6)87-50)69-53(75)27-16-40(5)86-42(7)73/h14-20,26-29,37,39-41,44,46-51,57-58,79H,8-13,21-25,30-36H2,1-7H3,(H,66,76)(H,67,80)(H,68,83)(H,69,75)(H,70,81)(H,71,74)(H3,64,65,82)/b26-15+,27-16-,38-14+/t39-,40-,41+,44?,46?,47+,48-,49+,50-,51+,57-,58+,63+/m0/s1 |

InChI Key |

CKPPCPQHYNWMCT-PEVYRQIWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(C[C@H](O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)C |

Canonical SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)CC(=O)NC4CCC(CC4)NC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-VC-PAB-Cyclohexanediamine-Thailanstatin A

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cell-killing power of cytotoxic agents. This guide provides a detailed examination of a novel ADC construct: MC-VC-PAB-Cyclohexanediamine-Thailanstatin A. We will dissect the molecular rationale behind each component, from the targeting antibody to the intricate linker system and the unique spliceosome-inhibiting payload, Thailanstatin A. This document outlines the integrated mechanism of action, detailing the journey from systemic administration to targeted cancer cell death and the potential for bystander killing. Furthermore, it provides robust, field-proven experimental protocols to validate each stage of the mechanism, offering researchers a comprehensive framework for evaluation and development.

Introduction: A New Wave in Targeted Cancer Therapy

The therapeutic window of traditional chemotherapy is often limited by systemic toxicity. ADCs overcome this limitation by ensuring that highly potent cytotoxic payloads are delivered preferentially to tumor cells, sparing healthy tissues[1][2][3][4]. The success of an ADC hinges on the synergy of its three core components: a monoclonal antibody (mAb) that recognizes a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects them[1][2][4].

This guide focuses on an ADC featuring Thailanstatin A, a payload with a distinct mechanism of action—spliceosome inhibition[5][6][7][8]. Cancer cells, with their high rates of proliferation and genetic instability, are often more reliant on and sensitive to disruptions in the splicing machinery than healthy cells, making the spliceosome an attractive therapeutic target[6][8][9]. The linker system—Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-VC-PAB) coupled with a cyclohexanediamine spacer—is a sophisticated, cleavable design engineered for stability in circulation and precise payload release within the target cell[4][][11]. Understanding the intricate interplay of these components is paramount for optimizing ADC design and predicting clinical efficacy.

Deconstructing the ADC: Components and Rationale

The Monoclonal Antibody (mAb)

The mAb is the targeting component of the ADC. Its selection is based on high specificity and affinity for a tumor-associated antigen (TAA) that is abundantly expressed on the surface of cancer cells with minimal expression on healthy tissues. Upon binding to the TAA, the mAb triggers receptor-mediated endocytosis, the crucial first step for ADC internalization[3][12]. The choice of mAb dictates the tumor types the ADC can effectively target.

The Linker System: A Multi-Stage Release Mechanism

The linker is arguably the most critical design element, balancing the contradictory needs for stability in the bloodstream and efficient cleavage at the tumor site[2][3][13]. The MC-VC-PAB-Cyclohexanediamine linker is a multi-component system, with each part playing a distinct and vital role.

-

Maleimidocaproyl (MC): This component serves as the conjugation point to the antibody. The maleimide group reacts specifically with thiol groups on the mAb, typically from engineered or reduced native cysteine residues, forming a stable covalent thioether bond[4][]. The caproyl spacer provides steric distance, preventing the antibody from interfering with subsequent enzymatic cleavage[4].

-

Valine-Citrulline (VC): This dipeptide sequence is the lynchpin of the cleavable design. It is specifically engineered to be a substrate for lysosomal proteases, most notably Cathepsin B, which are highly active within the lysosomal compartment of cells but have limited activity in the bloodstream[][12][14][15]. This enzymatic specificity ensures that the linker remains intact during systemic circulation, preventing premature payload release and off-target toxicity[11][12]. While initially thought to be specific to Cathepsin B, studies have shown other lysosomal cathepsins can also cleave the VC linker, providing redundancy in the release mechanism[15][16][17].

-

p-Aminobenzyl Alcohol (PAB): The PAB unit functions as a "self-immolative" spacer. It connects the VC dipeptide to the payload[12][18][19][20][21]. Once Cathepsin B cleaves the amide bond C-terminal to the citrulline residue, the PAB spacer becomes electronically unstable. It spontaneously undergoes a 1,6-elimination reaction, which rapidly and irreversibly releases the payload in its unmodified, active form[12][18][22]. This traceless release is crucial for ensuring the payload's full potency.

-

Cyclohexanediamine Spacer: The inclusion of a cyclohexanediamine moiety between the PAB group and Thailanstatin A likely serves several purposes. It can enhance the aqueous solubility of the overall linker-payload construct, which is critical for preventing aggregation during manufacturing and administration[4][23]. Furthermore, it provides an additional attachment point and can influence the steric and electronic properties of the final released payload, potentially impacting its membrane permeability and bystander killing effect.

The Payload: Thailanstatin A - A Novel Mechanism of Action

Thailanstatin A is a potent natural product that inhibits the spliceosome, the complex macromolecular machine responsible for pre-mRNA splicing[5][6][7][8][24].

-

Mechanism of Splicing Inhibition: Thailanstatin A exerts its cytotoxic effects by binding to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome[5][6][7]. This binding event stalls the assembly of the spliceosome, leading to the inhibition of splicing. The consequence is an accumulation of unspliced pre-mRNAs and the generation of aberrant mRNA transcripts[25][26]. This disruption of proper mRNA processing prevents the translation of thousands of essential proteins, ultimately leading to cell cycle arrest and apoptosis[27].

-

Advantages as an ADC Payload:

-

High Potency: Thailanstatin A demonstrates potent anti-proliferative activity, with GI50 values in the low- to sub-nanomolar range against various cancer cell lines[5][6][7][24][28].

-

Novel Mechanism: Its mechanism is distinct from traditional ADC payloads like microtubule inhibitors or DNA-damaging agents, offering a potential strategy to overcome resistance to these established therapies[25].

-

Activity Against MDR Phenotypes: Thailanstatin A has shown efficacy against multi-drug resistant (MDR) tumor cells, as it is often a poor substrate for efflux pumps like P-glycoprotein (MDR1)[6][25][26].

-

Integrated Mechanism of Action: The ADC's Journey

The therapeutic effect of the this compound ADC is a sequential, multi-step process.

-

Systemic Circulation & Tumor Targeting: Following intravenous administration, the ADC circulates throughout the body. The linker is designed to be stable at physiological pH and in the presence of plasma enzymes[2][13]. The mAb component guides the ADC to the tumor site, where it binds to its specific antigen on the surface of cancer cells.

-

Internalization & Lysosomal Trafficking: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, initially into an endosome[3][12]. The endosome then matures and fuses with a lysosome[12].

-

Linker Cleavage & Payload Release: The acidic environment and high concentration of proteases within the lysosome trigger the payload release. Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide[][12]. This cleavage initiates the self-immolation of the PAB spacer, which rapidly liberates the active Thailanstatin A payload into the cytoplasm[18][22].

-

Spliceosome Inhibition & Cell Death: The released Thailanstatin A translocates to the nucleus, where it binds to the SF3b complex of the spliceosome, inhibiting pre-mRNA splicing[5][7]. The resulting disruption of protein synthesis induces cell death.

-

The Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads is the "bystander effect"[29][30][][32]. After the payload is released into the target antigen-positive (Ag+) cell, it can diffuse across the cell membrane and kill adjacent antigen-negative (Ag-) tumor cells[][32][33]. This is particularly important in tumors with heterogeneous antigen expression, allowing the ADC to exert a therapeutic effect beyond the cells it directly targets[29][30]. The physicochemical properties of the released Thailanstatin A (modified by the cyclohexanediamine remnant) will determine its capacity for bystander killing.

Caption: Overall workflow from systemic circulation to target cell apoptosis and bystander killing.

Experimental Validation: Protocols and Methodologies

Validating the proposed mechanism of action requires a series of robust in vitro assays. The following protocols provide a framework for this evaluation.

Protocol 1: In Vitro Linker Cleavage Assay

Objective: To confirm that the VC linker is specifically cleaved by its target protease, Cathepsin B.

Methodology:

-

Reagents: ADC construct, recombinant human Cathepsin B, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT), control protease (e.g., Trypsin), HPLC-MS system.

-

Incubation: Incubate the ADC (e.g., at 10 µM) with Cathepsin B (e.g., at 1 µM) in the assay buffer at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Control Groups:

-

ADC in assay buffer without enzyme (to assess intrinsic stability).

-

ADC with a non-target protease like Trypsin (to assess specificity).

-

ADC with Cathepsin B and a known inhibitor (e.g., CA-074) (to confirm enzyme-specific cleavage).

-

-

Analysis: Quench the reaction by adding an organic solvent (e.g., acetonitrile). Analyze the samples by HPLC-MS to identify and quantify the parent ADC, the cleaved linker-payload intermediate, and the final released Thailanstatin A payload.

-

Causality Check: Successful cleavage will show a time-dependent decrease in the parent ADC peak and a corresponding increase in the released payload peak only in the presence of active Cathepsin B[12][14][23].

Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Lines: Use a pair of cell lines: one expressing high levels of the target antigen (Ag+) and a control line with no or low expression (Ag-).

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the ADC, free Thailanstatin A payload, and a non-targeting control ADC (an ADC with the same linker-payload but an antibody irrelevant to the cell lines). Incubate for 72-120 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or XTT, or a fluorescence-based assay like CellTiter-Glo®[33][34][35][36].

-

Data Analysis: Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 (the concentration that inhibits cell growth by 50%).

-

Trustworthiness Validation: A successful ADC will show high potency (low IC50) against the Ag+ cell line and significantly lower potency (high IC50) against the Ag- line[37]. The free payload should be potent against both lines, while the non-targeting ADC should be inactive against both[36][37].

Caption: Step-by-step process for evaluating ADC cytotoxicity in vitro.

Protocol 3: Bystander Killing Assay

Objective: To determine if the released payload can kill neighboring antigen-negative cells.

Methodology:

-

Cell Lines: Use the same Ag+ and Ag- cell lines. The Ag- line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

-

Co-culture: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in the same well at a defined ratio (e.g., 1:1 or 1:3).

-

Treatment: Treat the co-culture with the ADC, a non-cleavable control ADC (if available), and free payload.

-

Analysis: After incubation (72-120 hours), use high-content imaging or flow cytometry to quantify the viability of the Ag+ (unlabeled) and Ag- (GFP-positive) populations separately.

-

Self-Validation: A bystander effect is confirmed if the ADC significantly reduces the viability of the GFP-positive Ag- cells in the co-culture, but not when the Ag- cells are cultured alone and treated with the same ADC[33][38]. A non-cleavable ADC should show minimal killing of the Ag- population[38].

Protocol 4: Splicing Inhibition Assay

Objective: To confirm that the ADC's mechanism of cytotoxicity is via spliceosome inhibition.

Methodology:

-

Cell Treatment: Treat Ag+ cells with the ADC at a concentration around its IC50. Include untreated cells and cells treated with free Thailanstatin A as controls.

-

RNA Extraction: After a suitable time (e.g., 24 hours), extract total RNA from the cells.

-

Analysis (RT-PCR or RNA-Seq):

-

RT-PCR: Use primers designed to flank a specific intron in a housekeeping gene. Splicing inhibition will result in an increase in the PCR product corresponding to the unspliced pre-mRNA.

-

RNA-Seq: For a global view, perform RNA sequencing. Analyze the data for signatures of splicing inhibition, such as an increase in intron retention and exon skipping events across the transcriptome[26].

-

-

Authoritative Grounding: The pattern of mis-splicing events should be consistent with that reported for Thailanstatin A and other SF3b inhibitors[25][26][39].

Data Interpretation and Expected Outcomes

The data generated from these protocols should be synthesized to build a comprehensive picture of the ADC's performance.

| Assay | Parameter | Expected Outcome for a Successful ADC | Rationale |

| Linker Cleavage | Released Payload (LC-MS) | Time-dependent release of Thailanstatin A only with Cathepsin B. | Confirms specific, enzyme-mediated payload release. |

| Cytotoxicity | IC50 (Ag+ cells) | Low nM to sub-nM range. | Demonstrates high on-target potency[5][28]. |

| IC50 (Ag- cells) | >100-fold higher than IC50 on Ag+ cells. | Confirms antigen-specific targeting. | |

| Bystander Killing | Viability of Ag- cells (co-culture) | Significantly reduced in the presence of Ag+ cells. | Indicates payload can diffuse and kill neighboring cells[29][38]. |

| Splicing Inhibition | Mis-splicing Events (RNA-Seq) | Increased intron retention and exon skipping. | Confirms the payload's intended mechanism of action[26]. |

Conclusion and Future Directions

The this compound construct represents a highly sophisticated approach to targeted cancer therapy. Its design leverages a clinically validated cleavable linker system with a payload that employs a novel and potent mechanism of action. The systematic experimental validation outlined in this guide provides a clear path for researchers to rigorously assess its performance, from the initial enzymatic cleavage event to the ultimate downstream consequence of splicing inhibition.

Future work should focus on in vivo validation in relevant xenograft models to assess anti-tumor efficacy, pharmacokinetics, and the therapeutic index. Investigating the immunogenic consequences of splicing modulation, such as the potential generation of neoantigens, could also open exciting new avenues for combination therapies with immune checkpoint inhibitors[26][27]. A thorough understanding of this ADC's mechanism, grounded in the robust methodologies presented here, is the cornerstone of its successful translation into a next-generation cancer therapeutic.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. chemistryforsustainability.org [chemistryforsustainability.org]

- 8. adcreview.com [adcreview.com]

- 9. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. Genomics-guided discovery of thailanstatins A, B, and C As pre-mRNA splicing inhibitors and antiproliferative agents from Burkholderia thailandensis MSMB43 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aacrjournals.org [aacrjournals.org]

- 27. Peak Bio | [peak-bio.com]

- 28. researchgate.net [researchgate.net]

- 29. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 33. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 34. biocompare.com [biocompare.com]

- 35. benchchem.com [benchchem.com]

- 36. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]

- 37. researchgate.net [researchgate.net]

- 38. agilent.com [agilent.com]

- 39. pubs.acs.org [pubs.acs.org]

Thailanstatin A: A Technical Guide to its Cytotoxicity Profile as an ADC Payload

Abstract

Thailanstatin A, a natural product isolated from Burkholderia thailandensis, has emerged as a highly potent anti-cancer agent with a novel mechanism of action.[1][2] As an inhibitor of the spliceosome, it targets a fundamental cellular process that is often dysregulated in neoplastic cells.[3][4] This technical guide provides an in-depth analysis of the cytotoxicity profile of Thailanstatin A, with a specific focus on its application as a payload for Antibody-Drug Conjugates (ADCs). We will explore its molecular mechanism, present a consolidated view of its potent in vitro activity across diverse cancer cell lines, detail a robust protocol for assessing its cytotoxicity, and discuss the unique advantages it offers for the next generation of targeted cancer therapeutics.

Introduction: A New Paradigm in ADC Payloads

The field of Antibody-Drug Conjugates (ADCs) has traditionally been dominated by payloads that target DNA or microtubules. While clinically successful, the emergence of resistance and the need for novel mechanisms of action have driven the search for new classes of cytotoxic agents.[5] Spliceosome inhibitors represent a promising new frontier.[5] The spliceosome, a complex macromolecular machine responsible for pre-mRNA splicing, is an attractive anti-cancer target due to the increased activity and higher mutation rates of this machinery in cancer cells compared to healthy cells.[3][6]

Thailanstatin A is a potent, cyclized peptide-polyketide that functions as a powerful inhibitor of the spliceosome.[7] Its high potency, with cytotoxic effects observed in the low-nanomolar to sub-nanomolar range, makes it an exceptionally promising candidate for use as an ADC payload.[1][2][6] This guide will synthesize the available data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Thailanstatin A's cytotoxic profile.

Mechanism of Action: Splicing Inhibition Leading to Cell Death

The cytotoxic effects of Thailanstatin A are a direct consequence of its ability to inhibit the spliceosome.[8] It exerts its function by binding non-covalently to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex.[1][2][6] This binding event stalls the assembly of the spliceosome at an early stage, preventing the excision of introns from pre-mRNA.[4][9]

The causality behind this mechanism-driven cytotoxicity is multifactorial:

-

Intron Retention and Aberrant Transcripts: Inhibition of splicing leads to the accumulation of unspliced or partially spliced pre-mRNAs.[4] These aberrant transcripts can be translated into non-functional or truncated proteins, disrupting essential cellular processes.

-

Modulation of Cancer-Relevant Genes: Many genes critical for cancer cell survival, proliferation, and apoptosis are regulated by alternative splicing.[10][11] By globally disrupting splicing, Thailanstatin A can downregulate oncogenes and upregulate tumor suppressor genes, tipping the cellular balance towards apoptosis.

-

Cell Cycle Arrest and Apoptosis: The widespread disruption of protein homeostasis triggers cellular stress responses, ultimately leading to cell cycle arrest and programmed cell death.

This unique mechanism provides a key advantage: it can be effective against both actively dividing and quiescent cells, a feature not always present in traditional payloads.[5]

Figure 1: Mechanism of Thailanstatin A-induced cytotoxicity.

In Vitro Cytotoxicity Profile

Thailanstatin A exhibits potent antiproliferative activity across a wide range of human cancer cell lines, with half-maximal growth inhibitory concentrations (GI50) typically in the single-digit nanomolar to sub-nanomolar range.[1][6][12] This broad-spectrum activity underscores its potential as a versatile ADC payload.

| Cell Line | Cancer Type | Reported GI50 / IC50 (nM) | Reference |

| DU-145 | Prostate Cancer | 1.11 - 2.69 | [2] |

| NCI-H232A | Lung Cancer | 1.11 - 2.69 | [2] |

| MDA-MB-231 | Breast Cancer | 1.11 - 2.69 | [2] |

| SKOV-3 | Ovarian Cancer | 1.11 - 2.69 | [2] |

| N87 | Gastric Cancer | Potent (ADC context) | [5][6] |

| LNCaP | Prostate Cancer | 1.3 | [7] |

| CWR22Rv | Prostate Cancer | 0.36 | [7] |

Table 1: Representative In Vitro Cytotoxicity of Thailanstatin A.

A key feature of Thailanstatin A is its efficacy against multi-drug resistant (MDR) tumor phenotypes.[6] Unlike tubulin inhibitors such as maytansines or monomethyl auristatin E (MMAE), which can be expelled by efflux pumps like P-glycoprotein, Thailanstatin A's intracellular target and mechanism are not typically susceptible to this common resistance pathway.[5][6] This makes it a highly valuable payload for treating refractory or relapsed cancers.

Methodology for Cytotoxicity Assessment: A Validated Protocol

Accurate determination of a payload's potency is critical. The following protocol describes a standard, luminescence-based cell viability assay (e.g., CellTiter-Glo®) to determine the IC50 of Thailanstatin A. This method is chosen for its high sensitivity, broad linear range, and reduced interference from colored compounds compared to colorimetric assays like MTT.

Experimental Workflow

Figure 2: Workflow for a luminescence-based cytotoxicity assay.

Step-by-Step Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of Thailanstatin A in a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., SKOV-3)

-

Complete growth medium (e.g., McCoy's 5A + 10% FBS + 1% Pen/Strep)

-

Thailanstatin A stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Sterile, opaque-walled 96-well microplates (for luminescence)

-

Luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding (Day 1):

-

Harvest cells that are in the logarithmic growth phase. It is crucial to use healthy, actively dividing cells to ensure reproducible results.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the predetermined optimal seeding density (e.g., 2,000 - 5,000 cells/well) in 100 µL of complete medium. This density should be optimized beforehand to ensure cells in the vehicle control wells do not become over-confluent by the end of the assay.

-

Seed 100 µL of the cell suspension into each well of a 96-well opaque plate. Include wells for "cells + vehicle" (negative control) and "medium only" (background).

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

-

-

Drug Preparation and Treatment (Day 2):

-

Prepare a serial dilution series of Thailanstatin A in complete medium from the DMSO stock. A typical 10-point, 3-fold dilution series starting from 1 µM down to ~50 pM is a good starting point.

-

Self-Validation Step: It is critical to prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (e.g., 0.1% DMSO). This control validates that the solvent itself has no cytotoxic effect.

-

Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or control medium to each well. Perform this in triplicate for each condition.

-

Return the plate to the incubator for 72-96 hours. The incubation time should be sufficient to allow for multiple cell doublings in the control wells.

-

-

Assay Readout (Day 5):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This is important for consistent enzyme kinetics of the assay reagent.

-

Prepare the luminescent assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (medium only wells) from all other readings.

-

Normalize the data by expressing the luminescence of the drug-treated wells as a percentage of the vehicle control wells (% Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100).

-

Plot the % Viability against the log-transformed drug concentration.

-

Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

-

Thailanstatin A as an ADC Payload: Key Advantages

When formulated as an ADC, Thailanstatin A offers several compelling advantages over traditional payloads.

-

Novel Mechanism of Action: Its ability to inhibit the spliceosome provides a powerful tool against tumors that have developed resistance to DNA-damaging agents or microtubule inhibitors.[5][6]

-

High Potency: The sub-nanomolar cytotoxicity allows for a lower drug-to-antibody ratio (DAR) on the ADC, which can lead to a better safety profile and improved pharmacokinetics.

-

Activity in MDR Cells: As previously discussed, Thailanstatin A circumvents common MDR efflux pump mechanisms, making it effective against resistant tumors.[5][6]

-

"Linkerless" Conjugation: Thailanstatin A possesses a native carboxylic acid group that can be directly conjugated to surface lysines on an antibody, creating a "linkerless" ADC.[2][5] This simplifies the manufacturing process and has been shown to produce highly potent and effective ADCs.[5] In vivo studies of a trastuzumab-thailanstatin conjugate demonstrated excellent potency in a gastric cancer xenograft model at doses as low as 1.5 mg/kg.[5][6]

Conclusion and Future Perspectives

The cytotoxicity profile of Thailanstatin A establishes it as a premier payload candidate for the development of innovative ADCs. Its unique mechanism of action, targeting the spliceosome, coupled with its exceptional potency and broad applicability against diverse and drug-resistant cancer cell lines, addresses key unmet needs in oncology. The ability to use simplified conjugation strategies further enhances its appeal from a drug development perspective.

Future research should focus on exploring synergistic combinations with other anti-cancer agents and identifying predictive biomarkers of sensitivity to Thailanstatin A-based therapies. As our understanding of the intricacies of RNA splicing in cancer deepens, payloads like Thailanstatin A will undoubtedly play a pivotal role in the future of precision medicine.

References

- 1. chemistryforsustainability.org [chemistryforsustainability.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adcreview.com [adcreview.com]

- 4. The spliceosome as target for anticancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 7. Syntheses of spliceostatins and thailanstatins: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the MC-VC-PAB-Cyclohexanediamine-Thailanstatin A Drug-Linker Conjugate

A Senior Application Scientist's Perspective on Structure, Properties, and Characterization for Advanced Antibody-Drug Conjugate Development

Introduction: The Imperative for Precision in Antibody-Drug Conjugate Design

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of these complex biotherapeutics are critically dependent on the intricate interplay between the antibody, the cytotoxic payload, and the linker that connects them. This guide provides a detailed technical examination of a sophisticated drug-linker system: Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl-Cyclohexanediamine-Thailanstatin A (MC-VC-PAB-Cyclohexanediamine-Thailanstatin A).

This particular construct combines a clinically validated cleavable linker system with a novel payload, Thailanstatin A, a potent inhibitor of the spliceosome.[1][2] The deliberate inclusion of a cyclohexanediamine moiety adds another layer of chemical functionality that warrants in-depth analysis. As senior application scientists, our focus extends beyond mere description to an exploration of the causal relationships between molecular architecture and functional performance. This guide is therefore structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this drug-linker's structure, chemical properties, and the requisite experimental protocols for its thorough characterization.

Deconstructing the Molecular Architecture: A Symphony of Functional Moieties

The this compound conjugate is a meticulously designed molecular entity where each component serves a distinct and critical purpose. Its modular nature allows for a systematic analysis of its structure and function.

1. The Antibody Conjugation Moiety: Maleimidocaproyl (MC)

The journey of this drug-linker begins with its attachment to the antibody, a process facilitated by the Maleimidocaproyl (MC) group.[3] This moiety contains a reactive maleimide ring that specifically and efficiently forms a stable thioether bond with the sulfhydryl group of a cysteine residue on the antibody.[3] The caproyl spacer provides spatial separation between the antibody and the rest of the linker, which can be crucial for minimizing steric hindrance and preserving the antibody's antigen-binding affinity.

2. The Trigger for Payload Release: Valine-Citrulline (VC) Dipeptide

At the heart of this cleavable linker lies the Valine-Citrulline (VC) dipeptide. This specific amino acid sequence is engineered to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] In the stable environment of systemic circulation (pH ~7.4), the VC linker remains largely intact, preventing premature release of the cytotoxic payload.[6] However, upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, the acidic and enzyme-rich environment facilitates the selective cleavage of the amide bond between citrulline and the subsequent p-aminobenzyl (PAB) group.[4]

3. The Self-Immolative Spacer: p-Aminobenzyl (PAB)

The p-Aminobenzyl (PAB) group is a self-immolative spacer, a critical component for the traceless release of the payload.[7] Following the enzymatic cleavage of the VC dipeptide, the unmasked aniline group on the PAB moiety initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the drug, carbon dioxide, and an azaquinone methide byproduct.[7] This self-immolative mechanism is pivotal as it ensures that the released payload is in its native, unmodified, and fully active form.

4. The Diamine Connector: Cyclohexanediamine

The inclusion of cyclohexanediamine in this construct serves as a bifunctional connector, bridging the PAB self-immolative spacer to the Thailanstatin A payload. One of the amine groups of cyclohexanediamine forms a stable amide bond with the carboxylic acid functional group of Thailanstatin A. The other amine group is connected to the PAB spacer, likely through a carbamate linkage. The cyclohexane ring provides a rigid and defined spatial orientation between the PAB group and the payload, which can influence the efficiency of the self-immolation process and the overall physicochemical properties of the drug-linker.

5. The Cytotoxic Payload: Thailanstatin A

Thailanstatin A is a potent natural product that acts as an ultra-potent inhibitor of eukaryotic RNA splicing.[1][2] It exerts its cytotoxic effect by binding to the SF3b subunit of the U2 snRNA subcomplex of the spliceosome.[1] This mechanism of action is distinct from traditional ADC payloads that target DNA or microtubules, offering a potential advantage against tumors that have developed resistance to these agents.[8] The high potency of Thailanstatin A, with IC50 values in the low to sub-nanomolar range against various cancer cell lines, makes it an attractive candidate for targeted delivery via an ADC.[1]

The following diagram illustrates the complete structure of the this compound drug-linker conjugate.

Caption: Molecular Structure of this compound.

Chemical Properties and In Vitro Performance

The chemical properties of the this compound conjugate are paramount to its performance as an ADC component. These properties dictate its stability in circulation, its susceptibility to cleavage in the target cell, and the ultimate efficacy of the delivered payload.

| Property | Description | Significance for ADC Performance |

| Solubility | The overall hydrophilicity or hydrophobicity of the drug-linker conjugate. | Affects the propensity for aggregation of the final ADC, which can impact manufacturing, stability, and immunogenicity. The inclusion of the cyclohexanediamine moiety may influence the overall solubility profile. |

| Plasma Stability | The stability of the linker, particularly the VC dipeptide and the maleimide-cysteine bond, in human plasma. | High plasma stability is crucial to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic index.[9] |

| Cathepsin B Cleavage Kinetics | The rate at which Cathepsin B cleaves the amide bond between citrulline and the PAB spacer. | Efficient cleavage is necessary for the timely release of Thailanstatin A within the lysosome of the target cell, ensuring potent cytotoxicity. |

| Self-Immolation Rate | The kinetics of the 1,6-elimination reaction of the PAB spacer following VC cleavage. | A rapid self-immolation rate ensures that the active payload is quickly liberated in its unmodified form. |

| In Vitro Cytotoxicity | The potency of the ADC in killing target cancer cells in culture. | A key indicator of the potential therapeutic efficacy of the ADC. The IC50 values of ADCs utilizing Thailanstatin A conjugates have been reported in the sub-micromolar range.[10] |

Mechanism of Action: A Stepwise Journey to Cytotoxicity

The therapeutic action of an ADC equipped with the this compound drug-linker is a highly orchestrated process, as depicted in the following workflow.

Caption: Mechanism of Action of an ADC with the specified drug-linker.

Experimental Protocols for Characterization

Rigorous analytical characterization is essential to ensure the quality, consistency, and performance of the this compound drug-linker and the resulting ADC. The following protocols provide a framework for the key analytical assessments.

Protocol 1: Synthesis of the Drug-Linker Conjugate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic scheme is outlined below.

Materials:

-

Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

(1R,2R)-(-)-1,2-Diaminocyclohexane

-

Thailanstatin A

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

-

Standard laboratory glassware and purification equipment (HPLC, etc.)

Procedure:

-

Attachment of Cyclohexanediamine to PAB: React Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate with an excess of (1R,2R)-(-)-1,2-Diaminocyclohexane in DMF with DIPEA. The reaction progress is monitored by HPLC.

-

Fmoc Deprotection: The resulting intermediate is treated with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the valine residue.

-

Coupling of Thailanstatin A: The deprotected amine is then coupled with the carboxylic acid of Thailanstatin A using HATU and DIPEA in DMF.

-

Attachment of Maleimidocaproyl Group: The free amine on the valine residue is reacted with MC-NHS in DMF to yield the final this compound drug-linker.

-

Purification: The final product is purified by preparative reverse-phase HPLC.

-

Characterization: The structure and purity of the drug-linker are confirmed by LC-MS and NMR.

Protocol 2: In Vitro Stability Assay in Human Plasma

This protocol assesses the stability of the drug-linker when conjugated to an antibody in human plasma.

Materials:

-

ADC conjugated with this compound

-

Human plasma (citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in human plasma at 37°C at a final concentration of 100 µg/mL. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins by adding 3 volumes of cold quenching solution. Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload (Thailanstatin A) and any linker-payload metabolites.[11]

-

Data Analysis: Plot the percentage of released payload over time to determine the stability profile of the ADC in plasma.

Protocol 3: Cathepsin B Cleavage Assay

This assay determines the susceptibility of the VC linker to enzymatic cleavage.

Materials:

-

ADC conjugated with this compound

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Quenching solution

-

LC-MS system

Procedure:

-

Enzyme Activation: Pre-incubate the Cathepsin B solution in the assay buffer at 37°C for 15 minutes.

-

Reaction Initiation: Add the ADC to the activated enzyme solution to initiate the cleavage reaction.

-

Time Course Analysis: Take aliquots at different time points and quench the reaction by adding the quenching solution.

-

LC-MS Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved products (antibody-linker stub and released payload).

-

Kinetic Analysis: Determine the rate of cleavage by plotting the concentration of the cleaved product over time.

Protocol 4: Characterization of Drug-to-Antibody Ratio (DAR) by HPLC

This protocol describes the determination of the average number of drug-linker molecules conjugated to each antibody.

Materials:

-

ADC sample

-

Hydrophobic Interaction Chromatography (HIC) column

-

Reverse-Phase (RP) HPLC column

-

Appropriate mobile phases for HIC and RP-HPLC

-

Dithiothreitol (DTT) for reduction (for RP-HPLC method)

Procedure (HIC-HPLC):

-

Sample Preparation: Dilute the ADC sample in the HIC mobile phase A.

-

Chromatography: Inject the sample onto the HIC column and elute with a decreasing salt gradient.

-

Data Analysis: The different drug-loaded species (DAR 0, 2, 4, 6, 8) will be separated based on their hydrophobicity. Integrate the peak areas for each species to calculate the average DAR.[12]

Procedure (RP-HPLC of Reduced ADC):

-

Sample Reduction: Reduce the ADC sample with DTT to separate the light and heavy chains.

-

Chromatography: Inject the reduced sample onto the RP-HPLC column and elute with an increasing organic solvent gradient.

-

Data Analysis: The unconjugated and conjugated light and heavy chains will be separated. Calculate the average DAR by integrating the peak areas of the different species.[12]

Conclusion: A Versatile and Potent Tool for Next-Generation ADCs

The this compound drug-linker conjugate represents a sophisticated and highly engineered component for the development of next-generation antibody-drug conjugates. Its design incorporates a clinically validated cleavable linker system with a novel and potent cytotoxic payload, offering a distinct mechanism of action that may overcome existing drug resistance. The deliberate inclusion of a cyclohexanediamine moiety provides a versatile point of attachment and may favorably influence the overall physicochemical properties of the conjugate.

A thorough understanding of the structure, chemical properties, and mechanism of action of this drug-linker is essential for its successful implementation in ADC development. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of ADCs incorporating this advanced technology, ensuring the development of safe and effective cancer therapeutics. As the field of ADCs continues to evolve, the rational design and meticulous characterization of novel drug-linker systems will remain at the forefront of innovation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 7. aladdin-e.com [aladdin-e.com]

- 8. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADC Chemical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Thailanstatin A as a Spliceosome Inhibitor in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spliceosome, an essential component of eukaryotic gene expression, has emerged as a compelling target for anticancer therapies.[1] Thailanstatin A, a natural product derived from Burkholderia thailandensis, is a potent spliceosome inhibitor that has garnered significant interest as a payload for antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the role of Thailanstatin A in ADCs, from its fundamental mechanism of action to preclinical development considerations. We will delve into the rationale for targeting the spliceosome in cancer, the specific interactions of Thailanstatin A with the SF3b complex, and the design and evaluation of Thailanstatin A-based ADCs. This guide is intended to serve as a valuable resource for researchers and drug developers in the field of oncology and targeted therapeutics.

The Spliceosome: A Strategic Target in Oncology

The spliceosome is a dynamic molecular machine responsible for the precise removal of non-coding introns from precursor messenger RNA (pre-mRNA), a critical step in the maturation of most eukaryotic mRNAs.[4] This process, known as splicing, is fundamental for generating the diverse proteome required for normal cellular function.[5] However, in cancer, the splicing machinery is often dysregulated, leading to aberrant splicing events that can drive tumorigenesis, promote drug resistance, and contribute to cancer progression.[5][6]

Malignant cells frequently exhibit higher metabolic rates and consequently, increased splicing activity compared to normal cells, making them more susceptible to spliceosome inhibitors.[7] Furthermore, genes encoding splicing factors are among the most frequently mutated in various cancers, particularly hematological malignancies.[1] A prime example is the splicing factor 3b subunit 1 (SF3B1), which is a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle.[1][7] Mutations in SF3B1 are prevalent in myelodysplastic syndromes (MDS), chronic lymphocytic leukemia (CLL), and various solid tumors.[8][9][10][11] These mutations often lead to the recognition of cryptic 3' splice sites, resulting in the production of aberrant mRNA transcripts and proteins that contribute to the cancer phenotype.[9][10] The dependence of cancer cells on a functioning spliceosome, coupled with the high frequency of splicing factor mutations, provides a strong rationale for targeting this complex for anticancer therapy.[5][6]

Thailanstatin A: A Potent Modulator of the Spliceosome

Thailanstatin A is a natural product that exhibits potent, low-nanomolar to sub-nanomolar cytotoxicity against a wide range of human cancer cell lines.[2][12] Its mechanism of action involves the direct inhibition of the spliceosome.[2]

Chemical Structure and Properties

Thailanstatin A is a macrolide characterized by a complex polyketide structure.[13] Its intricate architecture, featuring multiple stereocenters and functional groups, is crucial for its biological activity.[14][15] The chemical structure of Thailanstatin A is depicted in Figure 1.

Mechanism of Spliceosome Inhibition

Thailanstatin A exerts its potent antiproliferative effects by binding non-covalently to the SF3b subcomplex of the U2 snRNP.[2][3][12] The SF3b complex is a critical component of the spliceosome, playing a key role in recognizing the branch point sequence within the intron during the early stages of spliceosome assembly.[7] By binding to SF3b, Thailanstatin A and other related compounds like spliceostatin A and pladienolide B, stall spliceosome assembly at the A complex stage.[7][16] This inhibition prevents the subsequent catalytic steps of splicing, leading to an accumulation of unspliced pre-mRNA.[17] The disruption of pre-mRNA splicing ultimately results in widespread changes in gene expression, including exon skipping and intron retention, which can trigger cell cycle arrest and apoptosis.[17][18][19]

The following diagram illustrates the mechanism of Thailanstatin A-mediated spliceosome inhibition.

Thailanstatin A in Antibody-Drug Conjugates (ADCs)

The high potency of Thailanstatin A makes it an attractive payload for ADCs.[20][21][22] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small molecule payload.[23][24] This approach allows for the selective delivery of the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing systemic toxicity.[24]

Rationale and Advantages

The use of Thailanstatin A as an ADC payload offers several advantages:

-

Novel Mechanism of Action: Unlike traditional ADC payloads that primarily target DNA or microtubules, Thailanstatin A introduces a new mechanism of action by inhibiting the spliceosome.[25] This can be particularly effective against tumors that have developed resistance to other classes of cytotoxic agents.[2]

-

Potency against Proliferating and Quiescent Cells: Spliceosome inhibitors have demonstrated activity against both actively dividing and quiescent cells, which is a significant advantage in treating heterogeneous tumors.[2][25]

-

Effectiveness in Multidrug-Resistant (MDR) Tumors: Thailanstatin A-based ADCs have shown efficacy against multidrug-resistant tumor phenotypes.[2]

-

Targeted Delivery: Conjugation to a tumor-targeting antibody ensures that the potent cytotoxic effects of Thailanstatin A are localized to the tumor site, enhancing the therapeutic window.[24]

ADC Design and Synthesis

The design of a Thailanstatin A-based ADC involves several critical components: the antibody, the linker, and the conjugation strategy.

Antibody Selection: The choice of antibody is dictated by the tumor type and the expression level of the target antigen. The antibody should exhibit high affinity and specificity for the tumor-associated antigen to ensure efficient delivery of the payload.

Linker Technology: The linker connects the Thailanstatin A payload to the antibody. Linkers can be cleavable or non-cleavable, and their stability is crucial for the overall performance of the ADC.[26] Early studies with Thailanstatin A explored various linker technologies.[27] Interestingly, some of the most potent Thailanstatin A ADCs have been generated using a "linker-less" approach, where the carboxylic acid group of Thailanstatin A is directly conjugated to surface lysine residues on the antibody.[24][25] This approach has shown a correlation between drug-loading and activity.[24][25]

Conjugation Strategy: The method of conjugation determines the drug-to-antibody ratio (DAR), which is a critical parameter for ADC efficacy and toxicity.[26] Both traditional lysine-based conjugation and site-specific conjugation methods have been employed for Thailanstatin A ADCs.[2][28] Site-specific conjugation can lead to more homogeneous ADCs with a defined DAR, potentially improving their pharmacokinetic properties and therapeutic index.[28]

The general workflow for the synthesis of a Thailanstatin A ADC is outlined below.

Preclinical Evaluation of Thailanstatin A ADCs

A robust preclinical evaluation is essential to assess the therapeutic potential and safety of Thailanstatin A ADCs. This involves a series of in vitro and in vivo studies.

In Vitro Characterization

Cytotoxicity Assays: The potency of the ADC is evaluated in vitro using cytotoxicity assays on a panel of cancer cell lines with varying levels of target antigen expression.[29][30][31] The half-maximal inhibitory concentration (IC50) is determined to quantify the ADC's cell-killing activity.[32][33]

Table 1: Representative In Vitro Cytotoxicity Data for Thailanstatin A ADCs

| Cell Line | Target Antigen Expression | ADC IC50 (nM) |

| N87 | High | 0.33 - 0.49 |

| BT474 | High | 0.34 |

| MDA-MB-361-DYT2 | Moderate | 0.39 - 0.88 |

| MDA-MB-468 | Negative | >1000 |

Data compiled from multiple sources.[28][34][35]

Mechanism of Action Confirmation: To confirm that the ADC retains the mechanism of action of the payload, assays can be performed to detect altered splicing products in ADC-treated cells.[25]

In Vivo Efficacy Studies

The antitumor activity of the Thailanstatin A ADC is assessed in vivo using animal models, typically xenograft models where human tumor cells are implanted into immunocompromised mice.[23][36][37]

Tumor Growth Inhibition Studies: Tumor-bearing mice are treated with the ADC, and tumor volume is monitored over time to evaluate the extent of tumor growth inhibition.[38][39] Preclinical studies have shown that Thailanstatin A-based ADCs can exhibit remarkable potency in xenograft models at doses as low as 1.5 mg/kg.[2][25]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: PK/PD modeling can be used to establish an in vitro-in vivo correlation (IVIVC) to better predict the in vivo efficacy of ADCs from in vitro data.[38]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of a Thailanstatin A ADC using a tetrazolium reduction (MTT) assay.[31]

Materials:

-

Target-positive and target-negative cancer cell lines

-

Complete cell culture medium

-

Thailanstatin A ADC

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

-

ADC Treatment: Prepare serial dilutions of the Thailanstatin A ADC in complete medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest (typically 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.

Protocol: In Vivo Xenograft Efficacy Study

This protocol provides a general outline for an in vivo efficacy study of a Thailanstatin A ADC in a mouse xenograft model.[36]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for tumor implantation

-

Thailanstatin A ADC

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

ADC Administration: Administer the Thailanstatin A ADC and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowable size or after a predetermined period.

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the antitumor efficacy of the ADC.

Future Perspectives and Conclusion

Thailanstatin A represents a promising new class of payloads for the development of highly effective ADCs.[25][40] Its unique mechanism of action, targeting the spliceosome, offers the potential to overcome resistance to existing cancer therapies.[2][25] Future research in this area will likely focus on:

-

Optimization of Linker and Conjugation Technologies: Further refinement of linker chemistry and the development of novel site-specific conjugation methods will be crucial for improving the stability, homogeneity, and therapeutic index of Thailanstatin A ADCs.[20][21][28]

-

Combination Therapies: Investigating the synergistic effects of Thailanstatin A ADCs with other anticancer agents could lead to more effective treatment regimens.

-

Exploration of New Targets: Identifying new tumor-associated antigens will expand the applicability of Thailanstatin A ADCs to a broader range of cancers.

References

- 1. The spliceosome as a target of novel antitumour drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. The spliceosome as target for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]

- 6. Therapeutic Targeting of Splicing in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The spliceosome as target for anticancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer-Associated SF3B1 Mutations Confer a BRCA-Like Cellular Phenotype and Synthetic Lethality to PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. ashpublications.org [ashpublications.org]

- 11. SF3B1 splicing factor 3b subunit 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Thailanstatin A | C28H41NO9 | CID 71665768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Enantioselective Synthesis of Thailanstatin A Methyl Ester and Evaluation of in vitro Splicing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of SF3B1 by molecules targeting the spliceosome results in massive aberrant exon skipping - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Direct and indirect effects of spliceosome disruption compromise gene regulation by nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Direct and indirect effects of spliceosome disruption compromise gene regulation by Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Investigation of Thailanstatin A and Spliceostatin D Analogues Containing Tetrahydropyran, Tetrahydrooxazine, and Fluorinated Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. hoeford.com [hoeford.com]

- 24. researchgate.net [researchgate.net]

- 25. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. veranova.com [veranova.com]

- 27. books.rsc.org [books.rsc.org]

- 28. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 30. Direct Cytotoxicity Assay [iqbiosciences.com]

- 31. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. njbio.com [njbio.com]

- 33. researchgate.net [researchgate.net]

- 34. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate | PLOS One [journals.plos.org]

- 35. medchemexpress.com [medchemexpress.com]

- 36. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 37. aacrjournals.org [aacrjournals.org]

- 38. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

In Vitro Characterization of Thailanstatin A-Based ADCs: A Technical Guide

Introduction: Thailanstatin A, a Novel Spliceosome-Inhibiting ADC Payload

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with a significant focus on identifying novel payloads with unique mechanisms of action to overcome existing challenges such as drug resistance.[1] Thailanstatin A, a natural product isolated from Burkholderia thailandensis, has emerged as a promising candidate for the next generation of ADCs.[2][3] Its potent antiproliferative activity stems from its function as a spliceosome inhibitor, specifically binding to the SF3b subunit of the U2 snRNA subcomplex.[2][4][5][6] This mechanism disrupts pre-mRNA splicing, leading to cancer cell death and offering a distinct advantage against multi-drug resistant tumors.[1][5]

This technical guide provides a comprehensive overview of the essential in vitro characterization assays for Thailanstatin A-based ADCs. As a Senior Application Scientist, the following sections are designed to not only present detailed protocols but also to instill a deep understanding of the experimental rationale, ensuring the generation of robust and reliable data for advancing your ADC development program.

Foundational Characterization: Purity, Stability, and Drug-to-Antibody Ratio (DAR)

Before delving into cell-based functional assays, it is imperative to thoroughly characterize the physicochemical properties of the Thailanstatin A-based ADC. These initial analyses provide a baseline for quality control and ensure the integrity of the conjugate.

A critical quality attribute of any ADC is the drug-to-antibody ratio (DAR), which directly impacts both the efficacy and safety of the therapeutic.[7] Various analytical techniques can be employed for this purpose, with hydrophobic interaction chromatography (HIC) and mass spectrometry (MS) being the most common.[][9]

Table 1: Physicochemical Characterization of Thailanstatin A ADC

| Parameter | Method | Purpose | Acceptance Criteria |

| Purity | Size Exclusion Chromatography (SEC-HPLC) | To determine the percentage of monomer, aggregate, and fragment. | Monomer ≥ 95% |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) | To determine the average number of Thailanstatin A molecules conjugated to each antibody. | Average DAR of 3.5 - 4.5 |

| Free Drug Analysis | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of unconjugated Thailanstatin A. | < 1% of total payload |

| Stability | SEC-HPLC, HIC-HPLC | To assess the stability of the ADC under various storage conditions (e.g., temperature, pH). | Minimal change in aggregation and DAR over time. |

The Gateway to Efficacy: Target-Specific Cytotoxicity Assays

The cornerstone of in vitro ADC characterization is the assessment of its target-specific cytotoxic potential. This is typically evaluated using cell viability assays on a panel of cancer cell lines with varying levels of target antigen expression.

Causality Behind Experimental Choices:

The selection of cell lines is critical for a self-validating system. A target-positive cell line is expected to show high sensitivity to the ADC, while a target-negative cell line should be significantly less sensitive.[10][11] This differential response validates that the ADC's cytotoxicity is primarily driven by its targeted delivery mechanism. Including the free Thailanstatin A payload as a control is essential to understand its intrinsic potency and to de-risk the possibility that the observed effects are not simply due to released, non-targeted drug.

Experimental Protocol: Cell Viability Assay (MTT/CellTiter-Glo®)

-

Cell Seeding: Seed target-positive (e.g., HER2-positive SK-BR-3) and target-negative (e.g., HER2-negative MDA-MB-453) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[12]

-

ADC Treatment: Prepare serial dilutions of the Thailanstatin A-based ADC, a non-targeting control ADC, and free Thailanstatin A payload.

-

Incubation: Treat the cells with the prepared dilutions and incubate for a period that allows for the mechanism of action to take effect (typically 72-120 hours for spliceosome inhibitors).[13]

-

Viability Assessment:

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each compound.[15]

Data Presentation:

Table 2: In Vitro Cytotoxicity of a HER2-Targeted Thailanstatin A ADC

| Compound | SK-BR-3 (HER2-High) IC50 (nM) | MDA-MB-453 (HER2-Low) IC50 (nM) |

| Thailanstatin A-ADC | 1.5 | >1000 |

| Non-Targeting ADC | >1000 | >1000 |

| Free Thailanstatin A | 0.8 | 1.2 |

Visualization of the Cytotoxicity Assay Workflow:

Caption: Workflow for assessing ADC cytotoxicity.

Unveiling the Mechanism: ADC Internalization

For an ADC to exert its cytotoxic effect, it must first be internalized by the target cell.[16][17] Quantifying the rate and extent of ADC internalization is a critical step in confirming its mechanism of action and selecting promising candidates.[16][18][19]

Causality Behind Experimental Choices:

Flow cytometry is a powerful, high-throughput technique for quantifying ADC internalization at the single-cell level.[18] Using a pH-sensitive dye like pHrodo™ allows for the specific detection of internalized ADC within the acidic environment of endosomes and lysosomes, minimizing background fluorescence from surface-bound ADC.[20] Confocal microscopy provides a complementary, qualitative assessment, offering spatial resolution to visualize the subcellular localization of the internalized ADC.[21][22][23]

Experimental Protocol: Flow Cytometry-Based Internalization Assay

-

ADC Labeling: Conjugate the Thailanstatin A-ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™ Red).

-

Cell Treatment: Incubate target-positive cells with the fluorescently labeled ADC at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A 4°C control should be included to inhibit active transport and measure surface binding.

-

Sample Preparation: Harvest the cells and wash to remove unbound ADC.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[18]

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate of internalization.

Data Presentation:

Table 3: Quantitative Internalization of Thailanstatin A-ADC in SK-BR-3 Cells

| Time Point (hours) | Mean Fluorescence Intensity (MFI) at 37°C | MFI at 4°C (Surface Binding) |

| 0 | 50 | 45 |

| 1 | 250 | 55 |

| 4 | 800 | 60 |

| 8 | 1500 | 62 |

| 24 | 3200 | 65 |

Visualization of the Internalization Process:

Caption: The journey of a Thailanstatin A-ADC.

Expanding the Kill Zone: The Bystander Effect

The bystander effect describes the ability of an ADC's payload, once released from the target cell, to diffuse into and kill neighboring antigen-negative cells.[24][25] This is a crucial attribute for treating heterogeneous tumors where not all cells express the target antigen.[26]

Causality Behind Experimental Choices:

A co-culture assay is the gold standard for evaluating the bystander effect in vitro.[26][27] This involves mixing target-positive and target-negative cells, with the target-negative cells often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification by flow cytometry or high-content imaging.[13][14] This setup directly assesses the ADC's ability to kill non-target cells in a mixed population.

Experimental Protocol: Co-culture Bystander Assay

-

Cell Preparation: Create a co-culture of target-positive cells (e.g., SK-BR-3) and GFP-expressing target-negative cells (e.g., MDA-MB-468-GFP) at a defined ratio (e.g., 1:1).

-

ADC Treatment: Treat the co-culture with the Thailanstatin A-ADC, a non-bystander control ADC (with a non-permeable payload), and free payload.

-

Incubation: Incubate the cells for 72-120 hours.

-

Analysis:

-

Flow Cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze by flow cytometry. Gate on the GFP-positive population to specifically assess the viability of the target-negative cells.[24]

-

High-Content Imaging: Image the co-culture and use image analysis software to quantify the number of viable GFP-positive cells.

-

-

Data Analysis: Determine the percentage of cell death in the GFP-positive (bystander) population.

Data Presentation:

Table 4: Bystander Killing of MDA-MB-468-GFP Cells by Thailanstatin A-ADC

| Treatment | % Viability of SK-BR-3 (Target+) | % Viability of MDA-MB-468-GFP (Bystander) |

| Untreated Control | 100% | 100% |

| Thailanstatin A-ADC | 15% | 45% |

| Non-Bystander ADC | 18% | 95% |

Visualization of the Bystander Effect Mechanism:

Caption: How Thailanstatin A-ADC can kill nearby cells.

Confirming the Final Step: Payload Release

The ultimate delivery of the cytotoxic payload to its intracellular target is contingent upon its release from the antibody.[28] In vitro assays that mimic the lysosomal environment are crucial for confirming that the linker is cleaved as intended and the active payload is liberated.[29][30]

Causality Behind Experimental Choices:

Incubating the ADC with lysosomal extracts or human liver S9 fractions, which contain a mixture of lysosomal enzymes, provides a physiologically relevant system to assess linker cleavage.[29][30] The released payload can then be identified and quantified using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.[30][31]

Experimental Protocol: Lysosomal Payload Release Assay

-

Assay Setup: Incubate the Thailanstatin A-ADC with human liver S9 fractions at 37°C.[30]

-

Time Points: Collect samples at various time points (e.g., 0, 2, 6, 24, 48 hours).

-

Sample Preparation: Precipitate the protein from the samples and collect the supernatant containing the released payload.

-

LC-MS Analysis: Analyze the supernatant by LC-MS to identify and quantify the released Thailanstatin A and any potential metabolites.[30][32]

-

Data Analysis: Plot the concentration of the released payload over time to determine the release kinetics.

Data Presentation:

Table 5: Thailanstatin A Release from ADC in Human Liver S9 Fractions

| Time (hours) | Released Thailanstatin A (ng/mL) |

| 0 | < 1.0 |

| 2 | 25.3 |

| 6 | 89.7 |

| 24 | 254.1 |

| 48 | 389.5 |

Conclusion

The in vitro characterization of Thailanstatin A-based ADCs requires a multi-faceted and rigorous approach. By systematically evaluating the physicochemical properties, target-specific cytotoxicity, internalization, bystander effect, and payload release, researchers can build a comprehensive data package to support the advancement of these promising next-generation cancer therapeutics. The experimental designs and protocols outlined in this guide are intended to provide a robust framework for generating high-quality, self-validating data, ultimately accelerating the path from the laboratory to the clinic.

References

- 1. Natural Product Splicing Inhibitors: A New Class of Antibody-Drug Conjugate (ADC) Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistryforsustainability.org [chemistryforsustainability.org]

- 3. Thailanstatin A | ADC Payload | 1426953-21-0 - PHMO [phmo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thailanstatin A Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. chemistryforsustainability.org [chemistryforsustainability.org]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmafocusamerica.com [pharmafocusamerica.com]

- 10. Direct Cytotoxicity Assay [iqbiosciences.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 14. researchgate.net [researchgate.net]

- 15. njbio.com [njbio.com]

- 16. dimabio.com [dimabio.com]

- 17. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 18. benchchem.com [benchchem.com]

- 19. acrobiosystems.com [acrobiosystems.com]

- 20. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. adcreview.com [adcreview.com]

- 23. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 24. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]

- 25. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]